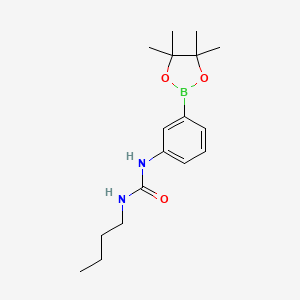

1-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS No.: 874299-07-7

Cat. No.: VC2553009

Molecular Formula: C17H27BN2O3

Molecular Weight: 318.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874299-07-7 |

|---|---|

| Molecular Formula | C17H27BN2O3 |

| Molecular Weight | 318.2 g/mol |

| IUPAC Name | 1-butyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

| Standard InChI | InChI=1S/C17H27BN2O3/c1-6-7-11-19-15(21)20-14-10-8-9-13(12-14)18-22-16(2,3)17(4,5)23-18/h8-10,12H,6-7,11H2,1-5H3,(H2,19,20,21) |

| Standard InChI Key | DYBDTMCEAHKZHI-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCCCC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NCCCC |

Introduction

Chemical Identity and Structural Information

1-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, also known as 3-(3-Butylureido)phenylboronic acid pinacol ester, is a specialized organoboron compound with significant applications in chemical research. This section details its fundamental identification parameters and structural characteristics.

Basic Identification

The compound is uniquely identified through several standardized classification systems, as presented in Table 1.

Table 1: Identification Parameters

| Parameter | Information |

|---|---|

| CAS Number | 874299-07-7 |

| Molecular Formula | C17H27BN2O3 |

| Molecular Weight | 318.22 g/mol |

| IUPAC Name | 1-butyl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

| Common Synonyms | 3-(3-Butylureido)phenylboronic acid pinacol ester; Urea, N-butyl-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- |

The compound features a linear butyl chain attached to a urea group, which is connected to a phenyl ring substituted with a boronic acid protected in the form of a pinacol ester. This specific arrangement of functional groups contributes to its utility in organic synthesis applications .

Structural Characteristics

The molecular structure contains several key functional groups that determine its chemical behavior:

-

A urea moiety (-NH-CO-NH-) that serves as a hydrogen bond donor/acceptor

-

A phenyl ring that provides aromatic character

-

A boronic acid pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) that functions as a protected form of boronic acid

-

A butyl chain that provides lipophilicity

The boronic acid pinacol ester group is particularly significant as it represents a protected form of boronic acid, which enables the molecule to participate in various coupling reactions while remaining stable under standard laboratory conditions.

Physical and Chemical Properties

Understanding the physical and chemical properties of 1-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is essential for effective handling, storage, and application in research settings.

Physical Properties

The compound exhibits specific physical characteristics that influence its behavior in laboratory settings, as detailed in Table 2.

Table 2: Physical Properties

| Property | Value | Method |

|---|---|---|

| Physical State | Solid | Observed |

| Boiling Point | 426.2±37.0 °C | Predicted |

| Density | 1.06±0.1 g/cm³ | Predicted |

| pKa | 14.14±0.46 | Predicted |

| Recommended Storage Temperature | 2-8°C | Experimental |

These properties indicate a thermally stable compound with a high boiling point, which is typical for molecules containing boronic acid pinacol esters. The moderate density and high pKa value suggest limited water solubility and minimal acidic character under normal conditions .

Chemical Reactivity

The chemical reactivity of 1-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is primarily determined by its functional groups:

-

The boronic acid pinacol ester moiety serves as a protected form of boronic acid, which can undergo transmetalation in coupling reactions

-

The urea group can participate in hydrogen bonding interactions

-

The aromatic ring allows for π-π interactions and electrophilic aromatic substitution reactions

The compound's stability is enhanced by the pinacol ester protection of the boronic acid functionality, which prevents undesired side reactions while maintaining reactivity for specific synthetic transformations .

Table 3: Stock Solution Preparation Reference

| Desired Concentration | Amount of Compound |

|---|---|

| For 1 mg | For 5 mg |

| 1 mM | 3.1425 mL |

| 5 mM | 0.6285 mL |

| 10 mM | 0.3142 mL |

When preparing stock solutions, researchers should select appropriate solvents based on the solubility profile of the compound. Once prepared, solutions should be stored in separate aliquots to avoid degradation from repeated freeze-thaw cycles .

Applications in Research

1-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea finds diverse applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.

Organic Synthesis Applications

The compound serves as a valuable building block in organic synthesis due to its unique functional groups:

-

The boronic acid pinacol ester functionality makes it suitable for Suzuki-Miyaura coupling reactions, enabling carbon-carbon bond formation

-

The urea moiety provides opportunities for hydrogen bonding interactions in supramolecular chemistry

-

The compound can serve as an intermediate in the synthesis of complex organic molecules with potential biological activity

These characteristics make 1-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea particularly useful in the construction of larger molecular frameworks and libraries for drug discovery campaigns .

| Category | Information |

|---|---|

| Signal Word | Danger |

| Hazard Statements | H304: May be fatal if swallowed and enters airways H332: Harmful if inhaled |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P271: Use only outdoors or in a well-ventilated area P405: Store locked up P501: Dispose of contents/container in accordance with regulations |

These classifications indicate that the compound poses respiratory hazards and aspiration risks, necessitating appropriate protective measures during handling .

Related Compounds and Structural Analogs

Several structural analogs of 1-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea have been reported in the literature, providing opportunities for structure-activity relationship studies.

Positional Isomers and Alkyl Variants

The following compounds represent important structural variations:

Table 5: Structural Analogs of 1-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

| Compound Name | CAS Number | Structural Variation | Molecular Formula |

|---|---|---|---|

| 1-Butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | 850567-59-8 | Para-substituted phenyl ring | C17H27BN2O3 |

| 1-Isobutyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | 874299-08-8 | Isobutyl instead of n-butyl | C17H27BN2O3 |

| 1-tert-Butyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | 874299-09-9 | tert-Butyl instead of n-butyl | C17H27BN2O3 |

| 1-(3-Fluorophenyl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea | 874302-03-1 | 3-Fluorophenyl instead of butyl | C19H22BFN2O3 |

These structural variants maintain the core boronic acid pinacol ester functionality while varying the substitution pattern on the phenyl ring or the nature of the alkyl/aryl group attached to the urea nitrogen. Such modifications can significantly alter physical properties, reactivity patterns, and potential biological activities .

Comparative Properties

The positional isomers and alkyl variants display subtle differences in physical properties and reactivity patterns:

-

Para-substituted analogs typically exhibit different crystal packing arrangements compared to meta-substituted compounds

-

Branched alkyl derivatives (isobutyl and tert-butyl) generally demonstrate increased steric hindrance around the urea nitrogen

-

The aryl-substituted analog introduces potential electronic effects through the fluorine substituent

These structural differences provide researchers with a toolkit of related compounds for exploring structure-activity relationships in various applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume